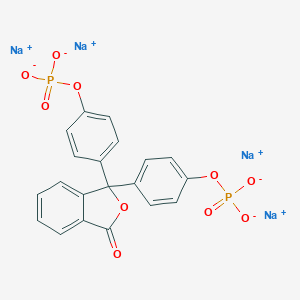

Phenolphthalein Diphosphate Tetrasodium Salt

Description

Properties

IUPAC Name |

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMKLCRJVFFVDW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na4O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421976 | |

| Record name | Phenolphthalein Diphosphate Tetrasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-09-8, 68807-90-9 | |

| Record name | Phenolphthalein Diphosphate Tetrasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps in the Huggins-Talalay Method

-

Phosphorylation : Phenolphthalein reacts with POCl~3~ in anhydrous pyridine at 0–4°C for 6 hours.

-

Quenching : The mixture is poured into ice-cold water to hydrolyze excess POCl~3~.

-

Alkalinization : Sodium hydroxide (NaOH) is added to precipitate the tetrasodium salt.

-

Purification : Crude product is recrystallized from methanol/formamide mixtures.

Despite its historical significance, this method faced limitations:

-

Toxicity : Pyridine’s high toxicity necessitated stringent safety measures.

-

Impurities : Residual sodium ethoxide (NaOEt) rendered the product unsuitable for quantitative forensic analysis.

-

Yield : Commercial batches produced via this route contained ~20% impurities.

Modern Synthesis Using Triethylamine

A breakthrough in synthesis was achieved by replacing pyridine with triethylamine (TEA), as detailed in patent WO2015035487A1. This innovation addressed toxicity concerns and improved product purity.

Reaction Protocol

The revised method involves the following steps:

Phosphorylation

Workup and Isolation

-

Solvent Removal : DCM evaporated under reduced pressure.

-

Precipitation : Ice-cold water added, followed by 40% NaOH to pH ~12.

-

Acidification : Concentrated HCl adjusts pH to 1.0, precipitating the bisphosphoric acid intermediate.

-

Salt Formation : Neutralization with NaOH yields the tetrasodium salt.

-

Recrystallization : Dissolved in methanol/formamide (5:1) and reprecipitated with ethanol.

Yield and Purity

Advantages Over Traditional Methods

| Parameter | Huggins-Talalay (1945) | Triethylamine Method (WO2015035487A1) |

|---|---|---|

| Base | Pyridine | Triethylamine |

| Toxicity | High | Moderate |

| Sodium Ethoxide Residue | Present | Absent |

| Purity | ~80% | >95% |

| Forensic Compatibility | Limited | Suitable |

The absence of sodium ethoxide enables quantitative analysis in forensic scenarios, such as semen detection in rape investigations or livestock breeding studies.

Comparative Analysis of Phosphorylation Strategies

Reagent Selection

Triethylamine’s lower viscosity compared to pyridine ensures better mixing and heat dissipation, critical for exothermic phosphorylation. Additionally, TEA’s volatility simplifies removal during workup, reducing contamination risks.

Temperature Control

Maintaining temperatures ≤4°C minimizes side reactions, such as the hydrolysis of POCl~3~ to phosphoric acid. Modern setups use jacketed reactors for precise cooling, whereas earlier methods relied on ice baths.

Applications Influenced by Synthesis Advancements

The triethylamine-derived product’s high purity has expanded its utility:

Chemical Reactions Analysis

Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Applications

-

pH Indicator in Analytical Chemistry

- Description : The compound serves as an effective pH indicator in titrations and biochemical assays, allowing researchers to monitor pH changes during reactions.

- Case Study : In enzyme assays, phenolphthalein diphosphate tetrasodium salt is used to determine enzyme activity by observing color shifts at specific pH levels, which correlate with enzyme stability and functionality .

-

Biochemical Research

- Description : It is commonly employed in studies involving enzyme kinetics and protein interactions.

- Application Example : In research focused on acid phosphatase, the compound aids in quantifying enzyme activity through its colorimetric response, facilitating the identification of enzymes in biological samples such as semen .

- Pharmaceutical Formulations

-

Environmental Monitoring

- Description : It plays a crucial role in assessing water quality by indicating the presence of contaminants through pH changes.

- Application Example : In environmental studies, this compound is utilized to monitor the acidity of water bodies, providing insights into pollution levels and ecosystem health .

- Educational Demonstrations

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Analytical Chemistry | pH indicator for titrations and assays | Enzyme activity monitoring |

| Biochemical Research | Studies involving enzyme kinetics and protein interactions | Acid phosphatase quantification |

| Pharmaceutical Formulations | Enhances solubility and stability of drugs | Oral medication development |

| Environmental Monitoring | Assessment of water quality via pH changes | Pollution monitoring |

| Educational Demonstrations | Teaching tool for illustrating acid-base reactions | Laboratory experiments |

Case Study 1: Enzyme Activity Assay

In a study published in the Journal of Clinical Microbiology, this compound was used to identify Staphylococcus saprophyticus in urine cultures. The study demonstrated that the compound could effectively differentiate between phosphatase-positive and negative strains, highlighting its utility in clinical diagnostics .

Case Study 2: Forensic Applications

A patent outlines a method for synthesizing this compound specifically for forensic applications. The synthesized compound was used to quantify acid phosphatase levels in biological samples from crime scenes, demonstrating its critical role in forensic science .

Mechanism of Action

The mechanism of action of Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

PDP belongs to a class of phosphatase substrates that generate detectable signals upon hydrolysis. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of PDP and Similar Compounds

Key Research Findings

Sensitivity and Detection Limits: PDP produces a distinct purple hue in microbial assays (e.g., Bacillus spp.) when combined with ammonium hydroxide, enabling rapid identification of high-activity phosphatase producers . In contrast, pNPP generates a yellow color, which may require spectrophotometric quantification for accurate measurement . Compared to thymolphthalein monophosphate, PDP exhibits higher sensitivity in microdetermination assays due to its intense colorimetric response .

Thermal and Chemical Stability :

- PDP requires stringent storage at −20°C to prevent degradation, whereas pNPP remains stable at room temperature .

- Sodium pyrophosphate (tetrasodium diphosphate, E 450(iv)), a structurally related compound, is manufactured at high temperatures (>200°C) but lacks direct applicability in enzymatic assays .

Advantages and Limitations

- Advantages of PDP :

- Limitations :

Biological Activity

Phenolphthalein diphosphate tetrasodium salt (also known as phenolphthalein bisphosphate tetrasodium salt) is a compound utilized primarily in biochemical assays and laboratory diagnostics. Its biological activity is closely tied to its role as a substrate for various phosphatase enzymes, particularly in the identification and differentiation of bacterial species.

This compound has the following characteristics:

- Molecular Formula : C₂H₁₂Na₄O₇P₂

- Molecular Weight : 566.21 g/mol

- Appearance : White to light yellow powder

- Solubility : Soluble in water, forming a clear solution at concentrations below 50 mg/mL

1. Detection of Phosphatase Activity

This compound serves as a chromogenic substrate for phosphatases, which are enzymes that hydrolyze phosphate groups from various molecules. This property is exploited in microbiological assays to differentiate between phosphatase-positive and phosphatase-negative bacterial strains.

- In a study by Pickett and Welch (1985), phenolphthalein diphosphate was incorporated into blood agar to identify Staphylococcus saprophyticus. The phosphatase-positive colonies turned pink upon hydrolysis, indicating their enzymatic activity, while negative colonies remained colorless .

2. Use in Microbiological Media

The compound is frequently used in modified Baird Parker agar and other selective media to assess the expression of phosphatases in bacteria such as Staphylococcus aureus and Escherichia coli. This application is critical for clinical diagnostics, particularly in urinary tract infections where distinguishing between pathogenic and non-pathogenic strains is essential .

Case Study 1: Identification of Staphylococcus saprophyticus

In a clinical microbiology setting, the use of this compound allowed for effective differentiation between S. saprophyticus and other coagulase-negative staphylococci. The study demonstrated that out of 193 strains tested, 100% of S. saprophyticus isolates were phosphatase-negative, while 85% of S. epidermidis isolates were positive . This distinction is crucial for accurate diagnosis and treatment decisions.

Case Study 2: Quantitative Urine Cultures

Another significant application was reported in quantitative urine cultures where the presence of S. saprophyticus was quantified using phenolphthalein diphosphate as a substrate. The study found that the quantities ranged from to over CFU/mL, highlighting its utility in clinical diagnostics for urinary tract infections .

Research Findings

Recent research has focused on optimizing the use of this compound in various laboratory settings:

- Stability : It has been noted that the stability of phenolphthalein diphosphate can vary significantly based on storage conditions, with degradation potentially leading to false-positive results in enzymatic assays. Proper storage at -20°C is recommended to maintain its integrity .

- Sensitivity : The sensitivity of detection methods utilizing this compound has improved with advancements in microbiological techniques, allowing for quicker and more accurate identification of pathogens .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Substrate | Used for detecting phosphatase activity in bacteria |

| Microbial Differentiation | Differentiates between phosphatase-positive and negative staphylococci |

| Clinical Application | Utilized in urine cultures for diagnosing urinary tract infections |

| Storage Recommendations | Store at -20°C to prevent degradation |

Q & A

Q. Methodological Steps :

Reaction Setup : Incubate the enzyme sample with the substrate (0.1–1 mM final concentration) in a buffer (pH 8.5–10.0, e.g., Tris-HCl or carbonate buffer) for 30–60 minutes at 37°C .

Reaction Termination : Add a stop solution (e.g., 0.1 N NaOH) to stabilize the phenolphthalein product.

Detection : Measure absorbance at 540 nm. Calibrate using a standard curve of free phenolphthalein .

Q. Key Parameters :

| Parameter | Condition/Value | Reference |

|---|---|---|

| Detection wavelength | 540 nm | |

| Substrate conc. | 0.1–1 mM | |

| Optimal pH | 8.5–10.0 |

What methodological considerations are critical when designing experiments to quantify enzyme kinetics using this compound?

Advanced Research Focus

To ensure accurate kinetic measurements:

- Substrate Stability : Pre-test substrate integrity via baseline absorbance (unhydrolyzed substrate should have negligible absorbance at 540 nm) .

- Enzyme Inhibition : Avoid phosphate-containing buffers (e.g., PBS), as inorganic phosphate competitively inhibits phosphatases. Use Tris or HEPES buffers instead .

- Temperature Control : Maintain consistent incubation temperatures (±0.5°C) to minimize reaction rate variability.

- Data Normalization : Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme samples) .

Troubleshooting Tip : If reaction rates plateau prematurely, test higher substrate concentrations (up to 2 mM) to ensure saturation kinetics.

How can researchers validate the specificity of this compound in complex biological matrices?

Advanced Research Focus

In samples with endogenous phosphatases or interfering compounds:

Selective Inhibition : Use inhibitors like levamisole (for alkaline phosphatase) or okadaic acid (for protein phosphatases) to isolate target enzyme activity .

Matrix Spiking : Add known quantities of purified enzyme to the sample and compare observed vs. expected activity recovery.

Chromatographic Validation : Confirm the identity of the hydrolyzed product (phenolphthalein) via HPLC or LC-MS in a subset of samples .

Q. Example Workflow :

- Step 1 : Pre-treat cell lysates with 1 mM levamisole for 30 minutes.

- Step 2 : Perform the assay and compare results with untreated samples to differentiate alkaline phosphatase activity from background .

What are the optimal buffer conditions (pH, ionic strength) for maintaining the stability of this compound in enzymatic assays?

Basic Research Focus

The substrate is stable in alkaline buffers but degrades under acidic conditions.

- pH Range : 8.5–10.0 (prevents spontaneous hydrolysis and maintains enzyme activity) .

- Ionic Strength : ≤150 mM NaCl (higher concentrations may reduce substrate solubility).

- Storage : Prepare fresh solutions or store aliquots at –20°C in dark vials to prevent photodegradation .

Q. Buffer Preparation Example :

- Tris Buffer (pH 9.0) : 50 mM Tris base, adjusted with HCl. Add 1 mM MgCl₂ as a cofactor for alkaline phosphatase .

How to resolve discrepancies in absorbance readings when using this compound across different experimental setups?

Advanced Research Focus

Common causes of variability include:

- Interfering Substances : Hemoglobin or bilirubin in blood samples absorbs at 540 nm. Pre-clear samples via centrifugation or filtration .

- Plate Reader Calibration : Validate spectrophotometer/plate reader alignment using a phenolphthalein standard series.

- Substrate Batch Variability : Test multiple substrate lots for consistency in hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.